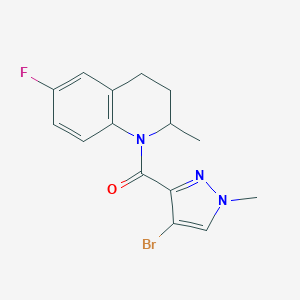![molecular formula C14H14F3N3O2 B279880 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B279880.png)
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)acetamide is a chemical compound that has been the focus of scientific research for its potential applications in the field of medicine. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)acetamide is related to its ability to inhibit the activity of specific enzymes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation and pain. It has also been shown to inhibit the activity of histone deacetylase (HDAC), which is an enzyme involved in the regulation of gene expression. Inhibition of HDAC activity can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its ability to inhibit the activity of specific enzymes. Inhibition of COX-2 activity can lead to a reduction in inflammation and pain. Inhibition of HDAC activity can lead to the induction of apoptosis in cancer cells. This compound has also been shown to have anti-angiogenic effects, which can inhibit the growth of blood vessels that supply nutrients to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)acetamide in laboratory experiments include its high purity and high yield. This compound has been synthesized using an optimized method that yields a high-quality product. The limitations of using this compound in laboratory experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several potential future directions for research on 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)acetamide. One potential direction is to further study its potential as an anti-inflammatory and analgesic agent. Another potential direction is to study its potential as an anti-cancer agent and to determine its efficacy in treating various types of cancer. Additionally, further studies are needed to determine the safety and toxicity of this compound and to optimize its synthesis method for large-scale production.
Méthodes De Synthèse
The synthesis method for 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)acetamide involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of 2-furylmethylamine with ethyl chloroacetate in the presence of a base to form an intermediate product. This intermediate is then reacted with cyclopropyl diazomethane in the presence of a catalyst to form the final product. The synthesis method for this compound has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
The scientific research application of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)acetamide is mainly focused on its potential as a drug candidate. This compound has been studied for its potential use as an anti-inflammatory and analgesic agent due to its ability to inhibit the activity of specific enzymes involved in these processes. It has also been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C14H14F3N3O2 |
|---|---|
Poids moléculaire |
313.27 g/mol |
Nom IUPAC |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C14H14F3N3O2/c15-14(16,17)12-6-11(9-3-4-9)20(19-12)8-13(21)18-7-10-2-1-5-22-10/h1-2,5-6,9H,3-4,7-8H2,(H,18,21) |
Clé InChI |
NPDXANSMCIDZDR-UHFFFAOYSA-N |
SMILES |
C1CC1C2=CC(=NN2CC(=O)NCC3=CC=CO3)C(F)(F)F |
SMILES canonique |
C1CC1C2=CC(=NN2CC(=O)NCC3=CC=CO3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


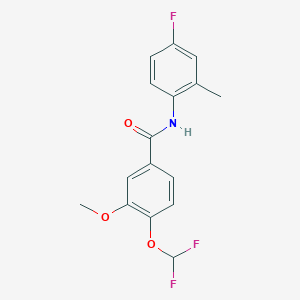
![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279798.png)
![N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B279799.png)
![5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B279806.png)
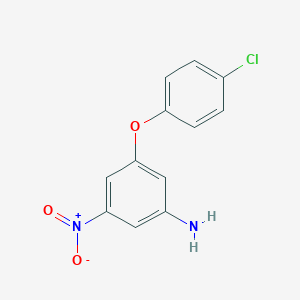
![N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide](/img/structure/B279817.png)
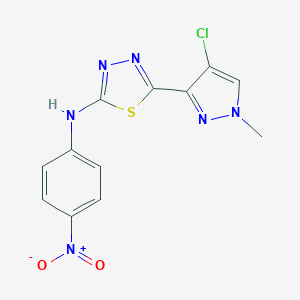
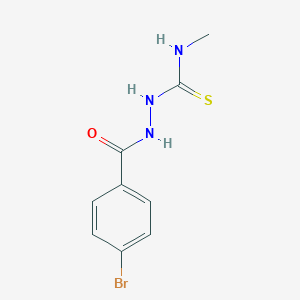

![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279821.png)
![3-Hydroxy-2-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-1,2-dihydroquinazolin-4-one](/img/structure/B279822.png)
![5-(4-Bromophenyl)-7-(2-thienyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B279823.png)
